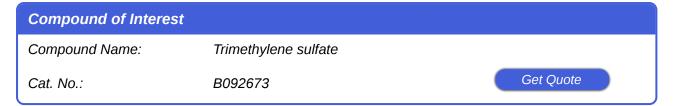


# Spectroscopic and Mechanistic Analysis of Trimethylene Sulfate: A Technical Guide

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This guide provides a comprehensive overview of the spectroscopic properties of **trimethylene sulfate** (1,3,2-dioxathiane 2,2-dioxide), including Nuclear Magnetic Resonance (NMR) and Infrared (IR) data. It also details the experimental protocols for acquiring this data and illustrates key chemical transformations of the molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

### **Spectroscopic Data**

The structural elucidation of **trimethylene sulfate** relies heavily on spectroscopic techniques. The following tables summarize the expected and reported data for its <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectra.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Trimethylene Sulfate** 

Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4, H-6 (axial)	~4.5	Multiplet	
H-4, H-6 (equatorial)	~4.0	Multiplet	-
H-5 (axial)	~2.2	Multiplet	-
H-5 (equatorial)	~1.8	Multiplet	_



Note: The chemical shifts are approximate and based on the analysis of related cyclic sulfate structures. The protons on the six-membered ring form a complex spin system, leading to multiplets. The protons adjacent to the oxygen atoms (H-4 and H-6) are expected to be downfield compared to the central methylene protons (H-5).

Table 2: 13C NMR Spectroscopic Data for **Trimethylene Sulfate** 

Carbon	Chemical Shift (δ, ppm)	
C-4, C-6	~70	
C-5	~25	

Note: The chemical shifts are approximate. The carbons bonded to the electronegative oxygen atoms (C-4 and C-6) are significantly deshielded and appear downfield. The central carbon (C-5) appears at a more typical upfield position for an aliphatic methylene group. A <sup>13</sup>C NMR spectrum for **trimethylene sulfate** has been recorded on a Bruker WP-80 instrument.[1]

Table 3: IR Spectroscopic Data for Trimethylene Sulfate

Vibrational Mode	Wavenumber (cm⁻¹)	Intensity
Asymmetric SO <sub>2</sub> Stretch	1350 - 1400	Strong
Symmetric SO <sub>2</sub> Stretch	1175 - 1210	Strong
C-O Stretch	1000 - 1050	Strong
C-H Stretch	2850 - 3000	Medium

Note: The strong absorptions corresponding to the S=O stretching vibrations are characteristic of the sulfate group.

### **Experimental Protocols**

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.



#### 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of trimethylene sulfate.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroformd, CDCl₃) in a clean, dry NMR tube.
  - Ensure the sample is fully dissolved; gentle vortexing may be applied.
  - Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration ( $\delta$  = 0.00 ppm).
- Instrumentation and Data Acquisition:
  - Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
  - For ¹H NMR, a standard pulse sequence (e.g., zg30) is used. Key parameters include a spectral width of approximately 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are acquired for a good signalto-noise ratio.
  - For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is used. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve an adequate signal-to-noise ratio.
- Data Processing:
  - The acquired Free Induction Decay (FID) is Fourier transformed.
  - The resulting spectrum is phased and baseline corrected.
  - Chemical shifts are referenced to the internal standard (TMS).
- 2.2. Infrared (IR) Spectroscopy

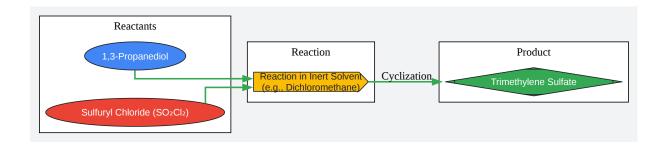


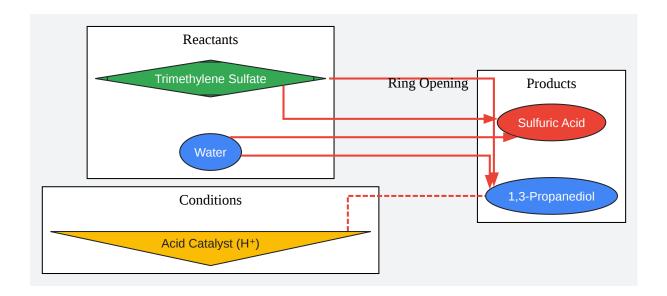
- Sample Preparation (Thin Solid Film):
  - Dissolve a small amount of trimethylene sulfate in a volatile organic solvent (e.g., acetone or methylene chloride).
  - Apply a drop of the solution to the surface of a salt plate (e.g., KBr or NaCl).
  - Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.
- Instrumentation and Data Acquisition:
  - The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
  - A background spectrum of the clean, empty sample compartment is recorded first.
  - The salt plate with the sample film is then placed in the sample holder, and the sample spectrum is acquired.
  - Typically, spectra are recorded over the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing:
  - The sample interferogram is Fourier transformed to produce the spectrum.
  - The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

### **Key Chemical Transformations**

The following diagrams, generated using the DOT language, illustrate the synthesis and a key reaction of **trimethylene sulfate**.







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#### References

- 1. 1,3,2-Dioxathiolane, 2,2-dioxide | C2H4O4S | CID 14075 PubChem [pubchem.ncbi.nlm.nih.gov]
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